molecular formula C9H12O2S B13586253 1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone CAS No. 49836-26-2

1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone

Cat. No.: B13586253
CAS No.: 49836-26-2
M. Wt: 184.26 g/mol
InChI Key: JVUHKKUHVDIUMG-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone is a chemical compound known for its unique structure and properties It belongs to the class of thiopyran derivatives, which are characterized by a sulfur atom in a six-membered ring

Preparation Methods

The synthesis of 1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone involves several steps. One common method includes the reaction of 1,3-dimethylthiopyran with ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

1-(1,3-Dimethyl-1-oxothiopyran-4-yl)ethanone can be compared to other thiopyran derivatives and related compounds:

    1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: This compound shares a similar core structure but differs in the presence of a pyrazole ring instead of a thiopyran ring.

    1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone:

The uniqueness of this compound lies in its sulfur-containing ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

49836-26-2

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

1-(1,3-dimethyl-1-oxothiopyran-4-yl)ethanone

InChI

InChI=1S/C9H12O2S/c1-7-6-12(3,11)5-4-9(7)8(2)10/h4-6H,1-3H3

InChI Key

JVUHKKUHVDIUMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS(=C1)(=O)C)C(=O)C

Origin of Product

United States

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